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molecular formula C11H8O3 B101515 6-Hydroxy-2-naphthoic acid CAS No. 16712-64-4

6-Hydroxy-2-naphthoic acid

Cat. No. B101515
M. Wt: 188.18 g/mol
InChI Key: KAUQJMHLAFIZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05643494

Procedure details

A stainless steel pressure autoclave is charged with 50 parts of kerosene and 10 parts of potassium formate and heated to 280° C. 50 bar of carbon monoxide are then injected. Using a metering pump, a mixture comprising 50 parts of potassium naphtholate and 38 parts of potassium carbonate is metered into the reactor as a suspension in kerosene over the course of 5 hours. Some of this kerosene is removed from the reaction vessel by distillation under reduced pressure, and is condensed and expelled. The reaction mixture is worked up conventionally to give 2-hydroxynaphthalene-6-carboxylic acid in a yield of 67% based on the potassium naphtholate employed. Secondary products are 15% of unreacted β-naphthol, 4% of 2-hydroxynaphthalene-3-carboxylic acid and 9% of 2-hydroxynaphthalene-3,6-dicarboxylic acid.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
kerosene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium formate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
kerosene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([O-:3])=[O:2].[K+].[C]=O.[C:7]1([O-])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1.[K+].C(=O)([O-])[O-:20].[K+].[K+]>>[OH:20][C:8]1[CH:9]=[CH:10][C:11]2[C:16](=[CH:15][CH:14]=[C:13]([C:1]([OH:3])=[O:2])[CH:12]=2)[CH:7]=1 |f:0.1,3.4,5.6.7,^3:4|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
kerosene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
potassium formate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
kerosene
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
280 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Some of this kerosene is removed from the reaction vessel by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=CC=C(C=C2C=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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